molecular formula C9H6BrClN2 B11756400 3-Bromo-6-chloroquinolin-2-amine

3-Bromo-6-chloroquinolin-2-amine

Cat. No.: B11756400
M. Wt: 257.51 g/mol
InChI Key: RUMGOFBQLXQRGE-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H6BrClN2 It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloroquinolin-2-amine typically involves the bromination and chlorination of quinoline derivatives. One common method is the reaction of 6-chloroquinolin-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloroquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of various substituted quinoline derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-6-chloroquinolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroquinolin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication in bacteria. The compound may also interact with cellular proteins and pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloroquinolin-2-amine
  • 3-Bromo-6-chloroquinoline
  • 3-Bromoquinolin-2-amine

Uniqueness

3-Bromo-6-chloroquinolin-2-amine is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical reactivity and biological activity. The combination of these halogens allows for selective functionalization and modification, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-bromo-6-chloroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMGOFBQLXQRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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